molecular formula C15H22N2O2 B045345 Ethyl 2-(4-benzylpiperazin-1-yl)acetate CAS No. 23173-76-4

Ethyl 2-(4-benzylpiperazin-1-yl)acetate

Cat. No. B045345
CAS RN: 23173-76-4
M. Wt: 262.35 g/mol
InChI Key: CGEGJBMEYWWPNX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Ethyl 2-(4-benzylpiperazin-1-yl)acetate involves multi-step chemical reactions that typically start from basic building blocks, undergoing reactions such as acylation, bromination, and cyclic condensation. An efficient synthesis process may include the use of catalysts or specific reaction conditions to improve yield and selectivity (Karamé et al., 2011).

Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-benzylpiperazin-1-yl)acetate and related compounds is characterized using techniques like X-ray crystallography, NMR (nuclear magnetic resonance), and FT-IR (Fourier-transform infrared spectroscopy). These studies reveal details about bond lengths, angles, and the overall conformation of the molecule. For instance, crystal structure analysis provides insights into the molecule's conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking (Lee et al., 2009).

Chemical Reactions and Properties

Ethyl 2-(4-benzylpiperazin-1-yl)acetate can participate in various chemical reactions, reflecting its reactivity and functional group chemistry. It may serve as a precursor for synthesizing a wide range of derivatives through reactions like heterocyclization, where it reacts with different chemical reagents to form new compounds with potential biological activities (Mohareb & Gamaan, 2018).

Scientific Research Applications

  • Antimicrobial Properties : New compounds synthesized from similar structures show potential antibacterial and antifungal activities against various bacteria and fungi, suggesting applications in developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007).

  • DNA Binding and Antitumor Potential : Certain synthesized compounds, including ethyl 2-(2-acetamidothiazol-4-yl) acetate, exhibit strong binding to DNA, potentially serving as lead structures for designing potent antitumor agents (Iqbal et al., 2019).

  • Antihistaminic and Antimicrobial Properties : The crystal structure of related compounds indicates potential antihistaminic and antimicrobial properties (Ozbey, Kuş, & Göker, 2001).

  • Antiplatelet and Antioxidant Properties : Ethyl 2-[8-Arylmethylidenehydrazino-3-methyl-7-(1-Oxothietan-3-YL)xanth-1-YL]acetates show promising antiplatelet and antioxidant properties, indicating their potential in pharmaceutical development (Gurevich et al., 2020).

  • Anti-Inflammatory and Analgesic Activities : Ethyl aryloxadiazolylacetates are efficiently synthesized and offer potential for anti-inflammatory and analgesic activities in pharmaceuticals (Janda, 2001).

  • Enzyme Inhibition : Novel N-arylthiazole-2-amines and ethyl 2-[aryl(thiazol-2-yl)amino]acetates demonstrate high inhibition of enzymes, useful for developing treatments targeting specific enzymatic pathways (Babar et al., 2017).

  • Corrosion Inhibition : Novel triazole derivatives, including ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate, serve as ecological corrosion inhibitors for mild steel in acidic environments (Nahlé et al., 2021).

  • Cardioprotective Properties : Related compounds have demonstrated effectiveness in protecting rat heart tissues from isoproterenol toxicity, indicating potential cardioprotective applications (Khdhiri Emna et al., 2020).

Safety And Hazards

This compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statement P280 suggests that protective gloves/eye protection/face protection should be worn .

properties

IUPAC Name

ethyl 2-(4-benzylpiperazin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-2-19-15(18)13-17-10-8-16(9-11-17)12-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEGJBMEYWWPNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407903
Record name ethyl 2-(4-benzylpiperazin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-benzylpiperazin-1-yl)acetate

CAS RN

23173-76-4
Record name ethyl 2-(4-benzylpiperazin-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Benzylpiperazine(3.3 ml, 18.9 mmol) was added to a solution of ethyl bromoacetate(1 ml, 9.0 mmol) in benzene(9 ml), which was then stirred for 2 hours at a room temperature, diluted with ethyl ether, and washed with saturated NaCl solution. The separated organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure to give 2.38 g of the titled compound. (Yield 100%).
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
JM Contreras, I Parrot, W Sippl, YM Rival… - Journal of medicinal …, 2001 - ACS Publications
Starting from the 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine 1, we performed the design, the synthesis, and the structure−activity relationships of a series of pyridazine …
Number of citations: 137 pubs.acs.org
OAH Åstrand, G Aziz, SF Ali, RE Paulsen… - Bioorganic & medicinal …, 2013 - Elsevier
The lipophilic, cell-penetrating zinc chelator N,N,N′,N′,-tetrakis(2-pyridylmethyl) ethylenediamine (TPEN, 1) and the zinc chelating procaspase-activating compound PAC-1 (2) both …
Number of citations: 19 www.sciencedirect.com
MA Hashi - 2009 - duo.uio.no
Cancer is one of the leading causes of death in the world. In developing countries cancer is claiming more lives than HIV & AIDS, tuberculosis and malaria combined. Cancer is …
Number of citations: 2 www.duo.uio.no
T Wichur, A Więckowska, K Więckowski… - European Journal of …, 2020 - Elsevier
Complex pathomechanism of Alzheimer’s disease (AD) prompts researchers to develop multifunctional molecules in order to find effective therapy against AD. We designed and …
Number of citations: 41 www.sciencedirect.com
HS Roth - 2015 - search.proquest.com
PAC-1 is an ortho-hydroxy-N-acylhydrazone that induces apoptosis by chelation of antiapoptotic labile zinc, relieving zinc-mediated inhibition of procaspase-3. Favorable results from …
Number of citations: 2 search.proquest.com
QP Peterson, DC Hsu, DR Goode, CJ Novotny… - J Med Chem, 2009 - Citeseer
Materials and Methods Materials—All reagents were obtained from Fisher unless otherwise indicated. All buffers were made with MilliQ purified water. PAC-1 and derivatives were …
Number of citations: 10 citeseerx.ist.psu.edu
K Srinivas, SM Shyamkumar Immadi, G Dontheboina… - International Journal of …, 2010
Number of citations: 11

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